molecular formula C20H17F2N3OS B2891001 N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide CAS No. 893954-48-8

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide

Cat. No. B2891001
CAS RN: 893954-48-8
M. Wt: 385.43
InChI Key: WJEVESYYEQPFKC-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide is a chemical compound. It is a pyrazole and a ring assembly . The molecular formula of this compound is C22H23N3OS and it has a molecular weight of 377.51.


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C22H23N3OS. It contains a pyrazole ring and a thieno ring, which are both part of the larger ring assembly . Further details about the molecular structure would require more specific information or computational modeling.

Scientific Research Applications

Synthesis and Structural Studies

The compound's relevance in scientific research primarily involves its synthesis and structural characterization. Skladchikov, Suponitskii, and Gataullin (2013) investigated the synthesis and heck cyclization of related compounds, contributing to the understanding of such chemical structures and their formation processes (Skladchikov, Suponitskii, & Gataullin, 2013). Arslan, Kazak, and Aydın (2015) performed spectroscopic and structural characterization of similar compounds, enhancing the knowledge of their molecular geometries and vibrational frequencies (Arslan, Kazak, & Aydın, 2015).

Antimicrobial and Anti-inflammatory Properties

Research into the antimicrobial and anti-inflammatory properties of compounds structurally similar to N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide has been conducted. Palkar et al. (2017) explored the antibacterial activity of pyrazoline derivatives, showing potential applications in antimicrobial treatments (Palkar et al., 2017). Bandgar et al. (2009) synthesized a series of pyrazole chalcones that demonstrated anti-inflammatory, antioxidant, and antimicrobial properties, indicating their potential in medical research (Bandgar et al., 2009).

Photophysical Properties

Studies on the photophysical properties of related compounds contribute to understanding their potential applications in materials science. El-Ghamaz et al. (2017) investigated the optical properties of antipyrine derivatives, which could inform the development of new materials with specific optical characteristics (El-Ghamaz et al., 2017).

Catalytic Applications

Research into catalytic applications is another area of interest. Maleki and Ashrafi (2014) demonstrated the use of NH4H2PO4/Al2O3 as a catalyst for synthesizing pyrano[2,3-c]pyrazole derivatives, highlighting the role of similar compounds in catalysis (Maleki & Ashrafi, 2014).

Biotransformation and Detoxification

Schlueter et al. (2013) explored the biotransformation of disinfectants, which is relevant for understanding how similar compounds can be broken down or detoxified in environmental or biological contexts (Schlueter et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical compound, appropriate safety measures should be taken when handling it. More research is needed to provide detailed safety and hazard information.

properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3OS/c1-11-3-6-18(12(2)7-11)25-19(14-9-27-10-17(14)24-25)23-20(26)13-4-5-15(21)16(22)8-13/h3-8H,9-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEVESYYEQPFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide

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